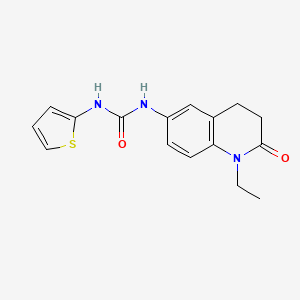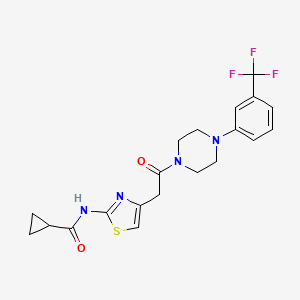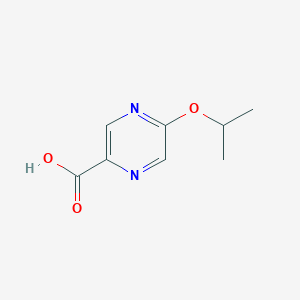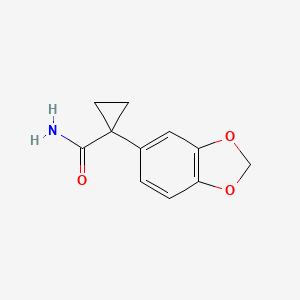![molecular formula C18H20N4O B2735582 N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide CAS No. 2411240-44-1](/img/structure/B2735582.png)
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been found to have a variety of effects on biological systems, making it a valuable tool for studying the mechanisms of action of various drugs and other substances.
Mécanisme D'action
The mechanism of action of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter levels. This compound has been found to have a variety of effects on biological systems, including the modulation of the levels of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is its ability to modulate the levels of various neurotransmitters, making it a valuable tool for studying the mechanisms of action of various drugs and other substances. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other enzymes and neurotransmitter systems, which could confound the results of experiments.
Orientations Futures
There are many potential future directions for research on N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide. One area of interest is the development of new drugs that target the same enzymes and neurotransmitter systems as this compound. Another potential direction for research is the study of the long-term effects of this compound on biological systems, including its potential to cause toxicity or other adverse effects. Overall, N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is a valuable tool for scientific research, with many potential applications in the study of the mechanisms of action of various drugs and other substances.
Méthodes De Synthèse
The synthesis of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is a complex process that involves several steps. The first step is the synthesis of 5-cyclopropyl-4-phenyl-1,2,4-triazole-3-thiol, which is then reacted with propargyl bromide to form 3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)prop-1-yne. This compound is then reacted with 2-bromo-N,N-dimethylethanamine to form the final product, N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide has a variety of applications in scientific research. One of the main uses of this compound is in the study of the mechanisms of action of various drugs and other substances. It has been found to have a variety of effects on biological systems, including the inhibition of certain enzymes and the modulation of neurotransmitter levels.
Propriétés
IUPAC Name |
N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-7-17(23)19-13-6-10-16-20-21-18(14-11-12-14)22(16)15-8-4-3-5-9-15/h3-5,8-9,14H,6,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPNAAGGLHOOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1=NN=C(N1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-[2,7]naphthyridin-1-ol](/img/structure/B2735500.png)


![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)





![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2735514.png)


![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)